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Compound of Interest

Compound Name: 6-bromo-2-chloroquinolin-3-ol

CAS No.: 1890846-04-4

Cat. No.: B6202782

Get Quote

Executive Summary
The compound 6-bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) represents a "privileged

scaffold" in medicinal chemistry, specifically within the halogenated quinoline family.[1] Its

structural uniqueness lies in its tri-vector reactivity:

C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

).

C6-Bromine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig).[1]

C3-Hydroxyl: A versatile nucleophile for O-alkylation and a hydrogen bond donor/acceptor for

target binding.[1]

This guide details the chemical behavior of this intermediate, providing researchers with the

mechanistic grounding and experimental protocols necessary to utilize it in the synthesis of

kinase inhibitors, antimalarials, and fluorescent probes.
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Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values relevant to

formulation and synthesis.

Property Value / Description Context

CAS Number 1890846-04-4 Unique Identifier

IUPAC Name 6-Bromo-2-chloroquinolin-3-ol Systematic nomenclature

Molecular Formula Halogen-rich core

Molecular Weight 258.50 g/mol Fragment-like size

Appearance Off-white to pale yellow solid Crystalline form

pKa (Predicted) ~6.5 - 7.5 (OH group)
Acidic due to electron-deficient

ring

LogP (Predicted) 2.8 - 3.2 Moderate lipophilicity

Solubility DMSO, DMF, hot MeOH Poor water solubility

H-Bond Donors/Acc. 1 Donor / 3 Acceptors
Drug-likeness (Rule of 5

compliant)

Synthetic Pathways (Retrosynthesis)
The most robust route to 3-hydroxyquinolines with C2-halogenation involves the aromatization

of a quinolone precursor. The direct chlorination of 6-bromo-3-hydroxyquinolin-2(1H)-one using

phosphorus oxychloride (

) is the industry standard for maintaining regioselectivity.[1]

Diagram 1: Synthetic Workflow
This workflow illustrates the conversion of 5-bromoaniline to the target molecule via the Isatin

or malonate route.
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Caption: Figure 1. Linear synthesis of 6-bromo-2-chloroquinolin-3-ol via POCl3-mediated

chlorodehydroxylation.

Reactivity & Functionalization (The Core)
The utility of 6-bromo-2-chloroquinolin-3-ol lies in its ability to undergo orthogonal

functionalization.[1] The electronic environment of the quinoline ring creates a distinct reactivity

hierarchy.

Reactivity Hierarchy[1]
Most Reactive: C2-Cl (

)

The nitrogen atom at position 1 withdraws electron density, making C2 highly electrophilic.

Reaction: Displacement by amines, thiols, or alkoxides.

Conditions: Mild heat (60-80°C), basic conditions (

or

).

Moderately Reactive: C3-OH (O-Alkylation)

The hydroxyl group is acidic.

Reaction: Williamson ether synthesis or Mitsunobu reaction.

Conditions: Alkyl halide + Base, or
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/DIAD.

Stable / Selective: C6-Br (Cross-Coupling)

The bromine bond is robust against

conditions but active for Pd-catalysis.[1]

Reaction: Suzuki, Sonogashira, Buchwald-Hartwig.

Conditions: Pd(0) catalyst, Ligand, Heat (>90°C).

Diagram 2: Divergent Reactivity Map[1]
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Caption: Figure 2.[1] Orthogonal reactivity vectors allowing sequential modification of the

quinoline core.

Experimental Protocols
Note: These protocols are generalized based on the chemical behavior of 2-chloro-3-

hydroxyquinolines. Always perform a risk assessment before experimentation.
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Protocol A: Synthesis of 6-Bromo-2-chloroquinolin-3-ol
(Chlorination)
Objective: Convert 6-bromo-3-hydroxyquinolin-2(1H)-one to the title compound.

Setup: Equip a dry 100 mL round-bottom flask with a reflux condenser and a drying tube (

).

Reagents:

Precursor: 6-Bromo-3-hydroxyquinolin-2(1H)-one (1.0 eq, 10 mmol)[1]

Reagent: Phosphorus oxychloride (

) (5.0 eq, 50 mmol) - Acts as solvent and reagent.

Catalyst: DMF (2-3 drops) - Essential for Vilsmeier-type activation.[1]

Procedure:

Charge the flask with the precursor.

Cautiously add

(fume hood!). Add DMF drops.[2]

Heat to 100-110°C for 2–4 hours. Monitor by TLC (the starting material is very polar; the

product is less polar).

Workup (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice

(~200g) with vigorous stirring. Exothermic!

Neutralize the suspension to pH ~7 using saturated

or

.

Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
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Yield: Typically 75–85%.

Protocol B: Regioselective C2-Amination ( )
Objective: Introduce an amine at C2 without affecting the C6-Bromine or C3-Hydroxyl.[1]

Reagents:

Substrate: 6-Bromo-2-chloroquinolin-3-ol (1.0 eq)[1]

Nucleophile: Morpholine or Aniline derivative (1.2 eq)

Base:

(2.0 eq)

Solvent: Ethanol or Isopropanol.

Procedure:

Dissolve substrate in alcohol.[2] Add amine and base.[2][3][4]

Reflux (78-82°C) for 6–12 hours.

Observation: The C2-Cl is displaced.[1] The C3-OH remains (phenolic). The C6-Br

remains intact for future coupling.[1]

Purification: Evaporate solvent and recrystallize from EtOH/Water.

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Handling:

Avoid dust formation.[5]

Handle under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent

oxidation of the phenol.

Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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